molecular formula C15H13F2NO B5840072 N-(2,4-difluorophenyl)-2,5-dimethylbenzamide

N-(2,4-difluorophenyl)-2,5-dimethylbenzamide

Cat. No.: B5840072
M. Wt: 261.27 g/mol
InChI Key: RJSIOEMVLIIRDP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,5-dimethylbenzamide is a fluorinated benzamide derivative. Fluorinated compounds have garnered significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two methyl groups on the benzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,5-dimethylbenzamide typically involves the condensation reaction of 2,4-difluoroaniline with 2,5-dimethylbenzoyl chloride . This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,5-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2,5-dimethylbenzamide is unique due to the presence of both fluorine atoms and methyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-9-3-4-10(2)12(7-9)15(19)18-14-6-5-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSIOEMVLIIRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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